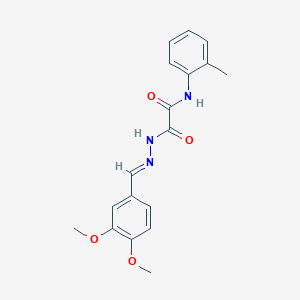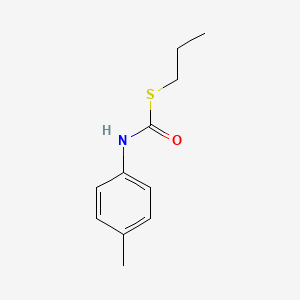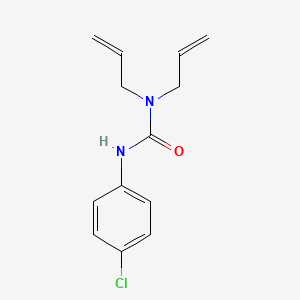
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide is a synthetic organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide typically involves the following steps:
Amidation: The formation of the benzamide moiety can be accomplished by reacting the nitrobenzene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, amidation, and trichloromethylation processes, optimized for yield and purity. These methods would be designed to ensure safety, cost-effectiveness, and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic substitution reactions typically require reagents such as chlorine gas for halogenation or sulfuric acid for sulfonation.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: The major products formed from electrophilic substitution reactions depend on the specific substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: Its structural features may be explored for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzamide: A simpler analog with a nitro group and a benzamide moiety.
N-(2,2,2-Trichloro-1-o-tolylamino)-benzamide: A related compound lacking the nitro group.
2-Nitro-N-(2,2,2-trichloroethyl)-benzamide: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide is unique due to the combination of its nitro group, trichloromethyl group, and benzamide moiety
Eigenschaften
Molekularformel |
C16H14Cl3N3O3 |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
2-nitro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O3/c1-10-6-2-4-8-12(10)20-15(16(17,18)19)21-14(23)11-7-3-5-9-13(11)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI-Schlüssel |
NLSVHQIFEFIUAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)







![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
